molecular formula C13H19N3O B1492015 6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine CAS No. 2098067-49-1

6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine

Cat. No.: B1492015
CAS No.: 2098067-49-1
M. Wt: 233.31 g/mol
InChI Key: LFRZFDATFLCHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 6-(6-Ethoxy-3-azabicyclo[31This structure is similar to the central core of the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors.

Biochemical Pathways

The specific biochemical pathways affected by 6-(6-Ethoxy-3-azabicyclo[31 . This suggests that 6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine could potentially influence multiple biochemical pathways.

Result of Action

The molecular and cellular effects of 6-(6-Ethoxy-3-azabicyclo[31

Biochemical Analysis

Biochemical Properties

6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain receptor proteins, influencing their activity and downstream signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in cell proliferation and apoptosis. Additionally, this compound can influence gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating a narrow therapeutic window for this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .

Properties

IUPAC Name

6-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-2-17-13-9-5-10(13)8-16(7-9)12-4-3-11(14)6-15-12/h3-4,6,9-10,13H,2,5,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRZFDATFLCHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C3=NC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine
Reactant of Route 2
6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine
Reactant of Route 3
6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine
Reactant of Route 6
6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.